An In-depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This technical guide provides a comprehensive overview of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of modern fungicides. Designed for researchers, scientists, and professionals in the field of drug development and agrochemicals, this document details its chemical structure, physicochemical properties, synthesis methodologies, and its crucial role in the creation of succinate dehydrogenase inhibitor (SDHI) fungicides.
Chemical Structure and Properties
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₂N₂O₂ | [1][2] |
| Molecular Weight | 176.12 g/mol | [1][2] |
| CAS Number | 176969-34-9 | [1] |
| Appearance | Light yellow to white powder | [3] |
| Melting Point | 200–201 °C | [4] |
| Canonical SMILES | CN1C=C(C(=N1)C(F)F)C(=O)O | [5] |
| InChIKey | RLOHOBNEYHBZID-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The following tables summarize key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 12.71 | s (1H) | -COOH | DMSO-d₆ |
| 8.33 | s (1H) | pyrazole-H | DMSO-d₆ |
| 7.19 | t (1H) | -CHF₂ | DMSO-d₆ |
| 3.89 | s (3H) | -CH₃ | DMSO-d₆ |
Source: Based on data from patent CN111362874B[6]
Table 3: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (Carboxylic Acid) |
| ~145 | C3-pyrazole |
| ~135 | C5-pyrazole |
| ~115 | C4-pyrazole |
| ~110 (t) | -CHF₂ |
| ~39 | -CH₃ |
Note: These are approximate values and should be confirmed with experimental data.
Synthesis Protocols
Several synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been developed, aiming for high purity and yield for its use in fungicide manufacturing.[5][7] Below are detailed experimental protocols for two common methods.
Synthesis via Ethyl Difluoroacetoacetate
This method, one of the earliest reported, involves the cyclization of an enol ether derivative of ethyl difluoroacetoacetate with methyl hydrazine.[8]
Experimental Protocol:
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Step 1: Enol Ether Formation: Ethyl difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride. The mixture is heated to drive the reaction to completion, forming the corresponding ethoxymethylene derivative.
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Step 2: Pyrazole Ring Formation: The crude enol ether is dissolved in a suitable solvent, such as ethanol. Methyl hydrazine is added dropwise at a controlled temperature. The reaction mixture is then refluxed for several hours. This step leads to the formation of a mixture of two isomeric pyrazole ethyl esters. The desired isomer, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is the major product.
-
Step 3: Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using an aqueous solution of a base, such as sodium hydroxide. The mixture is heated until the hydrolysis is complete.
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Step 4: Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.
Synthesis via an Acetyl Pyrazole Intermediate
A more recent and optimized route for large-scale production utilizes an acetyl pyrazole intermediate.[7]
Experimental Protocol:
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Step 1: Synthesis of Dimethylaminovinyl Methyl Ketone (DMAB): This starting material is prepared from acetone, ethyl formate, and dimethylamine.
-
Step 2: Difluoroacetylation: DMAB undergoes difluoroacetylation using a reagent like difluoroacetyl fluoride (DFAF) in the presence of a base such as triethylamine to neutralize the generated HF.
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Step 3: Cyclization: The resulting intermediate is cyclized with methylhydrazine. The addition of dimethylamine during this step helps to control the formation of isomers. The product, 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole, can be purified by crystallization.
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Step 4: Oxidation: The acetyl group of the pyrazole intermediate is oxidized to a carboxylic acid using sodium hypochlorite (NaOCl). The reaction is clean and results in high-purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[7]
Below is a visual representation of a generalized synthesis workflow.
Caption: A generalized workflow for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Application in Fungicide Development
The primary and most significant application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is as a crucial building block for a class of highly effective agricultural fungicides known as succinate dehydrogenase inhibitors (SDHIs).[8] Amides derived from this acid have demonstrated broad-spectrum activity against major crop diseases.[8][9]
Table 4: Commercially Significant Fungicides Derived from 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
| Fungicide | Year of First Registration | Developer |
| Isopyrazam | 2010 | Syngenta |
| Sedaxane | 2011 | Syngenta |
| Bixafen | 2011 | Bayer |
| Fluxapyroxad | 2012 | BASF |
| Benzovindiflupyr | 2012 | Syngenta |
| Inpyrfluxam | More recent | Sumitomo |
Source: Data compiled from multiple sources[8][9]
These fungicides are vital for controlling devastating plant pathogens such as Zymoseptoria tritici (septoria leaf blotch) in cereals and various Alternaria species.[8]
Mechanism of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of the carboxamide derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[8]
SDH plays a pivotal role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool in the electron transport chain. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme complex, these fungicides block the electron flow, thereby halting ATP production and ultimately leading to fungal cell death.
The following diagram illustrates the site of action of SDHI fungicides within the mitochondrial electron transport chain.
Caption: Inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain by SDHI fungicides.
This targeted mode of action provides high efficacy against fungal pathogens. However, the emergence of resistance through mutations in the SDH enzyme is a growing concern, necessitating ongoing research and development of new fungicidal compounds. The versatility of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold continues to make it a valuable platform for the design of next-generation SDHIs.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid [2-(2,4-dichlorophenyl)-2-methoxy-1-methyl-ethyl]-amide | C16H17Cl2F2N3O2 | CID 25102833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. thieme.de [thieme.de]
- 6. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
